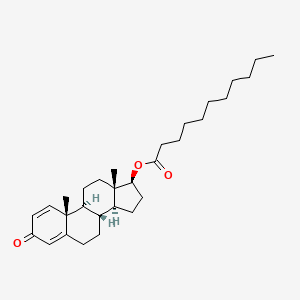
Boldenone undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boldenone undecanoate is synthesized through the esterification of boldenone with undecanoic acid . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, boldenone and undecanoic acid, are reacted in the presence of a catalyst, and the product is purified through various techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Boldenone undecanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of boldenone, which can have different biological activities .
Applications De Recherche Scientifique
Boldenone undecanoate has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studies on this compound help understand its effects on muscle growth and development.
Medicine: Research focuses on its potential therapeutic uses and side effects.
Industry: It is used to enhance the growth and nutrient conversion of food-producing animals
Mécanisme D'action
Boldenone undecanoate exerts its effects by binding to androgen receptors, which regulate gene transcription . This binding leads to increased nitrogen retention, protein synthesis, and the release of erythropoietin in the kidneys . The compound has a long half-life due to its esterification, allowing for sustained release and prolonged effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: The parent compound of boldenone undecanoate.
Nandrolone: Another anabolic steroid with similar anabolic effects but different androgenic properties.
Methenolone: Known for its mild anabolic effects and low androgenic activity.
Uniqueness
This compound is unique due to its balanced anabolic and androgenic effects, making it suitable for veterinary use and performance enhancement in animals . Its long ester chain provides a prolonged release, reducing the frequency of administration .
Propriétés
Formule moléculaire |
C30H46O3 |
|---|---|
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C30H46O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h17,19,21,24-27H,4-16,18,20H2,1-3H3/t24-,25-,26-,27-,29-,30-/m0/s1 |
Clé InChI |
YRLFCTLEPMMSHQ-CNQKSJKFSA-N |
SMILES isomérique |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |
SMILES canonique |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



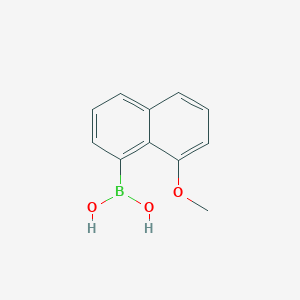


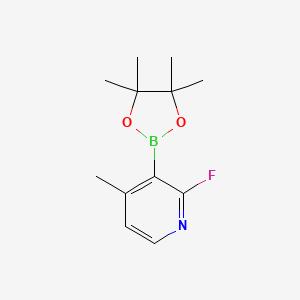

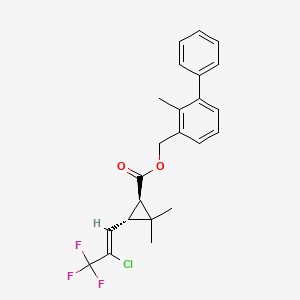
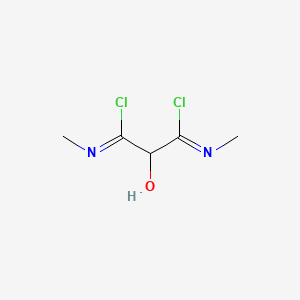

![(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid](/img/structure/B13413629.png)




